6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one
Description
6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a benzo-triazinone core substituted with a trifluoromethyl (-CF₃) group at the 6-position. This compound is identified by CAS No. 1802389-77-0 and synonyms such as SCHEMBL17150325 and ZINC584614124 . The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a scaffold of interest in medicinal and agrochemical research. Its molecular formula is C₈H₄F₃N₃O, with a molecular weight of 215.14 g/mol. The InChIKey (RMHHHZDKQFJCHT-UHFFFAOYSA-N) confirms its structural uniqueness .
Properties
Molecular Formula |
C8H4F3N3O |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)4-1-2-6-5(3-4)7(15)13-14-12-6/h1-3H,(H,12,13,15) |
InChI Key |
RMHHHZDKQFJCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the trifluoromethylation of benzotriazinone precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalytic systems, including copper or nickel catalysts, can enhance the efficiency of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzotriazinone ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazinones with various functional groups.
Scientific Research Applications
6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d][1,2,3]triazin-4(3H)-one Derivatives
Bioisosteric replacement of the benzo-triazinone core with thieno-triazinone (e.g., thieno[2,3-d][1,2,3]triazin-4(3H)-one) reduces polar surface area (PSA), enhancing membrane permeability. This modification retains hydrogen-bonding capacity but alters π-π stacking interactions due to sulfur's lower electronegativity compared to nitrogen .
| Property | 6-(Trifluoromethyl)benzo-triazinone | Thieno-triazinone Analogue |
|---|---|---|
| Core Structure | Benzene fused to triazinone | Thiophene fused to triazinone |
| Polar Surface Area | Higher (~75 Ų) | Lower (~65 Ų) |
| Lipophilicity (LogP) | ~2.1 (CF₃ enhances LogP) | ~1.8 |
| Synthetic Accessibility | Moderate | Challenging (requires sulfur incorporation) |
Pyridazinone and Imidazotriazinone Derivatives
Compounds like thieno[2,3-d]pyridazin-4(5H)-one () eliminate a nitrogen atom, further reducing PSA. This increases blood-brain barrier penetration but may reduce receptor binding affinity due to fewer hydrogen-bonding sites . In contrast, imidazo[4,5-d][1,2,3]triazin-4(7H)-one derivatives () introduce additional nitrogen atoms, enhancing solubility but complicating synthesis.
Thiadiazolo-Fused Triazinones
Complex derivatives like 6-phenyl-8-(trifluoromethyl)-[1,2,5]thiadiazolo[3',4':5,6]benzo[1,2-e][1,2,4]triazin-4(6H)-one () incorporate thiadiazole rings. These exhibit:
- Higher thermal stability (melting point >280°C vs. ~200°C for the parent compound) due to extended conjugation .
- Reduced solubility in polar solvents (e.g., logS = -4.2 vs. -3.5 for 6-(CF₃)-benzo-triazinone) .
- Unique electronic properties : The trifluoromethyl group in 6-position synergizes with thiadiazole’s electron-withdrawing nature, enhancing electrophilicity .
Substituent Effects: Trifluoromethyl vs. Other Groups
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity (LogP increases by ~0.5 compared to -CH₃) .
- Malononitrile substituents (e.g., in compound 256b, ): Introduce strong electron-withdrawing effects, lowering LUMO energy (-3.2 eV vs. -2.8 eV for -CF₃) and increasing reactivity .
- Morpholino groups (): Improve water solubility but reduce membrane permeability (PSA >100 Ų) .
Key Research Findings
Synthetic Yields : The parent compound is synthesized in moderate yields (~50–60%), while thiadiazolo-fused derivatives require multi-step protocols with lower yields (~26%) .
Hydrogen Bonding: The benzo-triazinone core forms N-H⋯N/O interactions (R₂²(9) motif), critical for crystal packing. Thieno analogs show weaker interactions due to sulfur’s larger atomic radius .
Computational Data: DFT studies (RB3LYP/6-31G(d)) reveal that the trifluoromethyl group stabilizes the aromatic system via inductive effects, reducing electron density at the triazinone ring by 15% compared to non-fluorinated analogs .
Biological Activity
6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one, a compound with the CAS number 1802389-77-0, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, antimicrobial effects, and structure-activity relationships (SAR).
- Molecular Formula : CHFNO
- Molecular Weight : 215.13 g/mol
- Density : 1.65 g/cm³ (predicted)
- Boiling Point : 291.7 °C (predicted)
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested on HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Table 1: Cytotoxic Activity of this compound
The IC values indicate that the compound exhibits significant cytotoxic activity across these cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several bacterial strains. The results showed promising inhibitory effects.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 25 | |
| Staphylococcus aureus | 15 | |
| Bacillus subtilis | 30 |
These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the trifluoromethyl group significantly enhances the biological activity of the compound. Variations in substituents on the triazine ring were shown to influence potency.
Key Findings:
- The presence of electron-withdrawing groups like trifluoromethyl increases cytotoxicity.
- Substituents at the R position significantly affect activity against specific cancer cell lines.
Case Studies
A recent study explored a series of compounds related to triazine derivatives and their anticancer activities. The results demonstrated that modifications to the triazine structure could lead to enhanced efficacy against various cancer types.
Case Study Overview
In a comparative study involving multiple derivatives:
- Compounds with bulky hydrophobic groups exhibited improved activity.
- The study concluded that structural modifications could lead to more potent anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
